DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE

Overview

Description

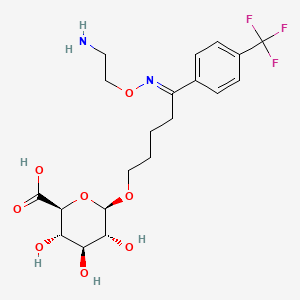

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is formed through the glucuronidation of desmethyl fluvoxamine, which is the major active metabolite of fluvoxamine. The molecular formula of this compound is C20H27F3N2O8, and it has a molecular weight of 480.43 g/mol .

Mechanism of Action

Target of action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). It primarily targets the serotonin transporter (SERT) on presynaptic neurons .

Mode of action

This enhances the action of serotonin on 5HT1A autoreceptors .

Biochemical pathways

Fluvoxamine’s action on the serotonin system can affect various biochemical pathways. For example, it can reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, and regulate inflammation .

Result of action

The increased serotonin activity resulting from Fluvoxamine’s action can lead to reduced symptoms of conditions like depression and obsessive-compulsive disorder (OCD) .

Action environment

Various factors can influence the action of Fluvoxamine. For example, individual differences in metabolism can affect the drug’s efficacy and side effects. Environmental factors such as diet and use of other medications can also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE involves the glucuronidation of desmethyl fluvoxamine. This process typically requires the presence of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the desmethyl fluvoxamine molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reactants. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fluvoxamine metabolites.

Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.

Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, particularly in understanding the metabolism of fluvoxamine.

Industry: It is used in the development of new pharmaceutical formulations and in the quality control of fluvoxamine-containing products

Comparison with Similar Compounds

Desmethyl Fluvoxamine: The primary active metabolite of fluvoxamine.

Fluvoxamine: The parent compound, an SSRI used in the treatment of depression and anxiety disorders.

Other SSRIs: Compounds such as sertraline, paroxetine, and citalopram, which also function as selective serotonin reuptake inhibitors.

Uniqueness: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is unique due to its specific formation through the glucuronidation of desmethyl fluvoxamine. This metabolic pathway distinguishes it from other SSRIs and their metabolites, highlighting its specific role in the pharmacokinetics of fluvoxamine .

Biological Activity

Desmethyl fluvoxamine beta-D-glucuronide is a significant metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and anxiety. This article delves into its biological activity, pharmacokinetics, and implications for therapeutic use.

Overview of Desmethyl Fluvoxamine

Desmethyl fluvoxamine is formed through the metabolic process of fluvoxamine, primarily via cytochrome P450 enzymes, particularly CYP2D6. The glucuronidation process further modifies this metabolite, resulting in this compound, which is important for its pharmacokinetic properties and biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Metabolism : Desmethyl fluvoxamine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and UGT2B7 enzymes. The glucuronidation process significantly affects the drug's bioavailability and clearance rates .

- Half-life : The half-life of desmethyl fluvoxamine varies among individuals due to genetic polymorphisms in metabolizing enzymes, leading to considerable interindividual variability in drug plasma concentrations .

- Excretion : A significant portion of desmethyl fluvoxamine is excreted as glucuronide conjugates, indicating that glucuronidation plays a crucial role in its elimination from the body .

Biological Activity

The biological activity of this compound can be summarized through several key mechanisms:

- Serotonin Reuptake Inhibition : As a metabolite of fluvoxamine, desmethyl fluvoxamine retains some inhibitory effects on serotonin reuptake, contributing to its antidepressant properties. Studies have shown that it may act on serotonin transporters similarly to its parent compound .

- Sigma-1 Receptor Affinity : Research indicates that fluvoxamine has a high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Desmethyl fluvoxamine may also interact with these receptors, potentially enhancing its therapeutic effects .

- Drug Interactions : Desmethyl fluvoxamine's activity can be influenced by drug-drug interactions, particularly with other medications metabolized by CYP2D6. For instance, co-administration with apatinib has been shown to significantly alter the plasma exposure and metabolic clearance of fluvoxamine and its metabolites .

Case Studies and Research Findings

- Study on CYP2D6 Variants : A study investigated the impact of various CYP2D6 gene polymorphisms on the metabolism of fluvoxamine and its metabolites. It was found that certain variants significantly increased the clearance rates of desmethyl fluvoxamine, suggesting a need for personalized dosing strategies in clinical settings .

- Drug Interaction Studies : In vivo studies demonstrated that co-administration of apatinib with fluvoxamine reduced the production of desmethyl fluvoxamine significantly. This interaction highlights the importance of understanding metabolic pathways when prescribing SSRIs alongside other medications .

- Binding Studies : Dynamic PET scans have shown that fluvoxamine binds to sigma-1 receptors in living human brains at therapeutic doses. This binding may extend to desmethyl fluvoxamine, suggesting potential roles in modulating mood and cognition through sigma receptor pathways .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHCANBAKJDDQR-PCTIKJEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747551 | |

| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89103-66-2 | |

| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.